

The Selectivity Profile of GBR 12935: An In-Depth Technical Guide

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Compound of Interest

Compound Name: GBR 12935

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **GBR 12935**, a potent and selective dopamine transporter inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details the binding affinities of **GBR 12935** at various neurotransmitter transporters and off-target sites, outlines the experimental methodologies used to determine these properties, and visualizes key concepts and workflows.

Core Data Presentation: Quantitative Selectivity Profile

GBR 12935 is characterized by its high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT)[1]. The following tables summarize the quantitative data on the binding affinity and functional potency of **GBR 12935** and its related compound, GBR 12909.

Table 1: Binding Affinity of **GBR 12935** for Monoamine Transporters

Target	Species	Preparation	Radioligand	Parameter	Value (nM)
Dopamine Transporter (DAT)	Rat	Striatal Membranes	[3H]GBR 12935	Kd	5.5[2]
Dopamine Transporter (DAT)	Human	Caudate Nucleus	[3H]GBR 12935	Kd	2.34[3]
Dopamine Transporter (DAT)	Dog	Striatal Homogenate s	[3H]GBR 12935	Kd	1.8[4]
Dopamine Transporter (DAT)	COS-7 Cells	Kd	1.08[5]		
Norepinephrine Transporter (NET)	Rat	Ki	>1000		
Serotonin Transporter (SERT)	Rat	Ki	>1000		

Table 2: Inhibitory Potency of GBR Compounds on Dopamine Uptake

Compound	Preparation	Parameter	Value (nM)
GBR 12909	Synaptosomes	Ki	1[1]
GBR 12935	Brain Synaptic Vesicles	IC50	34-45[6]
GBR 12909	Brain Synaptic Vesicles	IC50	34-45[6]

Table 3: Off-Target Binding Profile of **GBR 12935** and Related Compounds

Target	Compound	Parameter	Value (nM)
Histamine H1 Receptor	GBR 12909	Ki	~20[1]
Dopamine D1 Receptor	GBR 12909	Ki	>100[1]
Dopamine D2 Receptor	GBR 12909	Ki	>100[1]
Serotonin 5-HT1A Receptor	GBR 12909	Ki	>100[1]
Serotonin 5-HT2 Receptor	GBR 12909	Ki	>100[1]
Alpha-1 Adrenergic Receptor	GBR 12909	Ki	>100[1]
Muscarinic, Alpha-2, Beta-1+2, GABA, Benzodiazepine Receptors	GBR 12909	No effect at 3 μ M[1]	
Cytochrome P450 2D6 (CYP2D6)	GBR 12935	Kd	42.2

It is important to note that **GBR 12935** also binds to a non-dopaminergic "piperazine acceptor site," which has been identified as cytochrome P450IID6 in the human brain[1]. This binding is not displaced by dopamine.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

[³H]-GBR 12935 Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of **GBR 12935** to the dopamine transporter.

1. Membrane Preparation (from Rat Striatum):

- Euthanize rats and rapidly dissect the striata on ice.
- Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors)[7].
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris[7].
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes[7].
- Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C[7].
- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Assay:

- On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[7].
- The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well[7].
- To each well, add the membrane preparation (50-120 µg of protein for tissue), the competing test compound (for competition assays) or buffer, and a solution of [³H]-**GBR 12935**[7].
- For saturation binding experiments, use increasing concentrations of [³H]-**GBR 12935**.
- To determine non-specific binding, a high concentration of a known DAT inhibitor (e.g., 1 µM mazindol) is added to a set of wells[8].

- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium[7].

3. Filtration and Scintillation Counting:

- Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding[7][9].
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[7].
- Dry the filters and place them in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of radioligand.
- For saturation binding, plot specific binding against the concentration of [³H]-**GBR 12935** and fit the data to a one-site binding model to determine the K_d and B_{max} values.
- For competition assays, plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of **GBR 12935** to inhibit the uptake of dopamine into synaptosomes.

1. Synaptosome Preparation:

- Dissect the brain region of interest (e.g., striatum) in ice-cold sucrose solution (e.g., 0.32 M sucrose)[10].
- Homogenize the tissue using a Teflon pestle homogenizer[10].

- Centrifuge the homogenate at a low speed (e.g., 2,000 x g for 10 minutes at 4°C)[10].
- Collect the supernatant and centrifuge it at a higher speed (e.g., 20,000 x g for 15 minutes at 4°C) to pellet the synaptosomes[10].
- Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer)[10].
- Determine the protein concentration of the synaptosomal preparation.

2. Uptake Assay:

- Pre-incubate the synaptosomes (containing a specific amount of protein) in the assay buffer at 37°C for a short period (e.g., 10 minutes)[10].
- Add varying concentrations of the test compound (**GBR 12935**) to the synaptosome suspension.
- Initiate dopamine uptake by adding a fixed concentration of [³H]-dopamine[11].
- To ensure selectivity for DAT, other monoamine transporter inhibitors (e.g., desipramine for NET and citalopram for SERT) can be included in the assay buffer[12].
- Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.
- Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-dopamine[11].

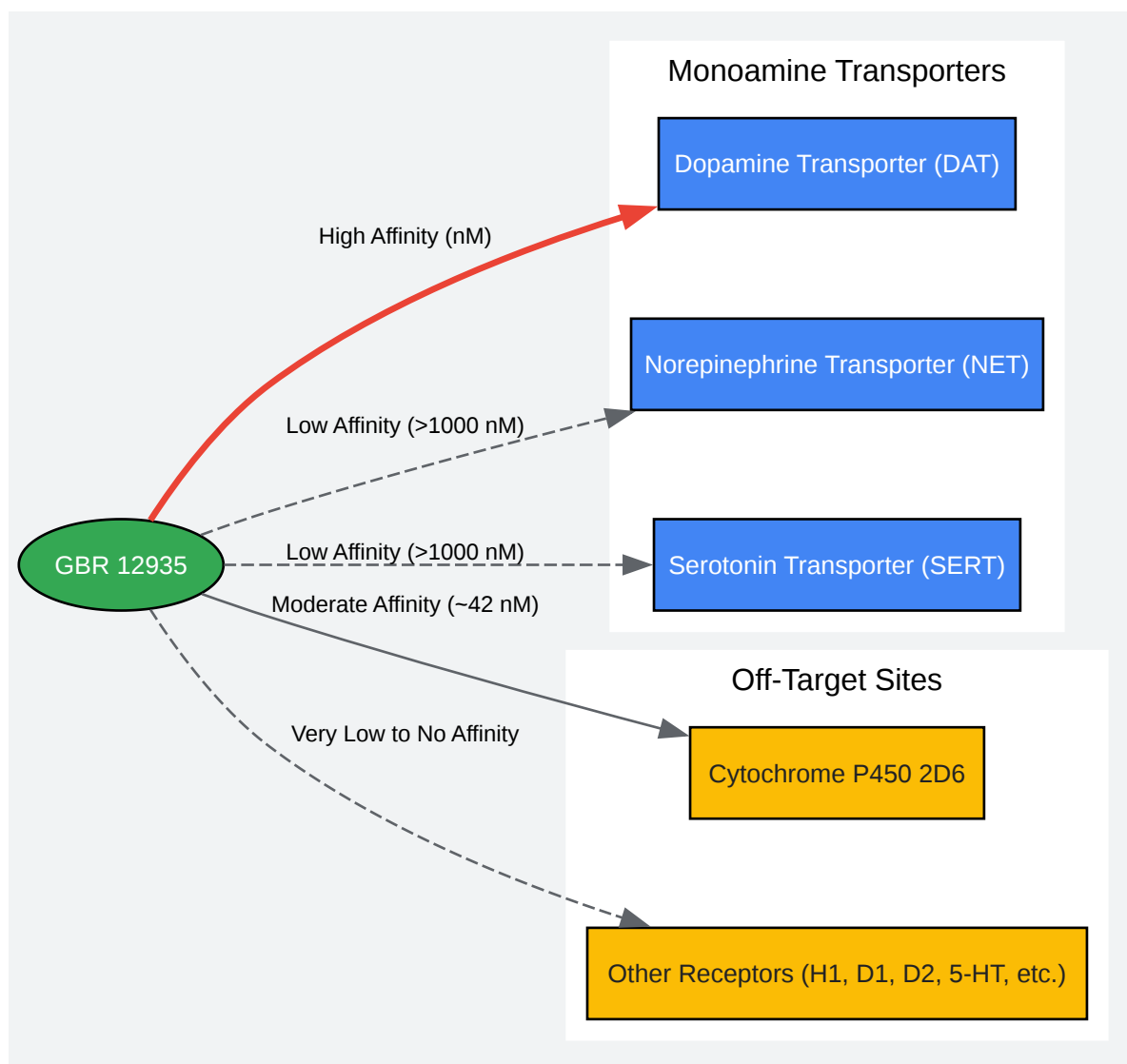
3. Scintillation Counting and Data Analysis:

- Quantify the radioactivity retained on the filters using a liquid scintillation counter.
- Non-specific uptake is determined in the presence of a high concentration of a potent DAT inhibitor (e.g., cocaine or nomifensine).
- Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

- Plot the percent inhibition of specific dopamine uptake as a function of the **GBR 12935** concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

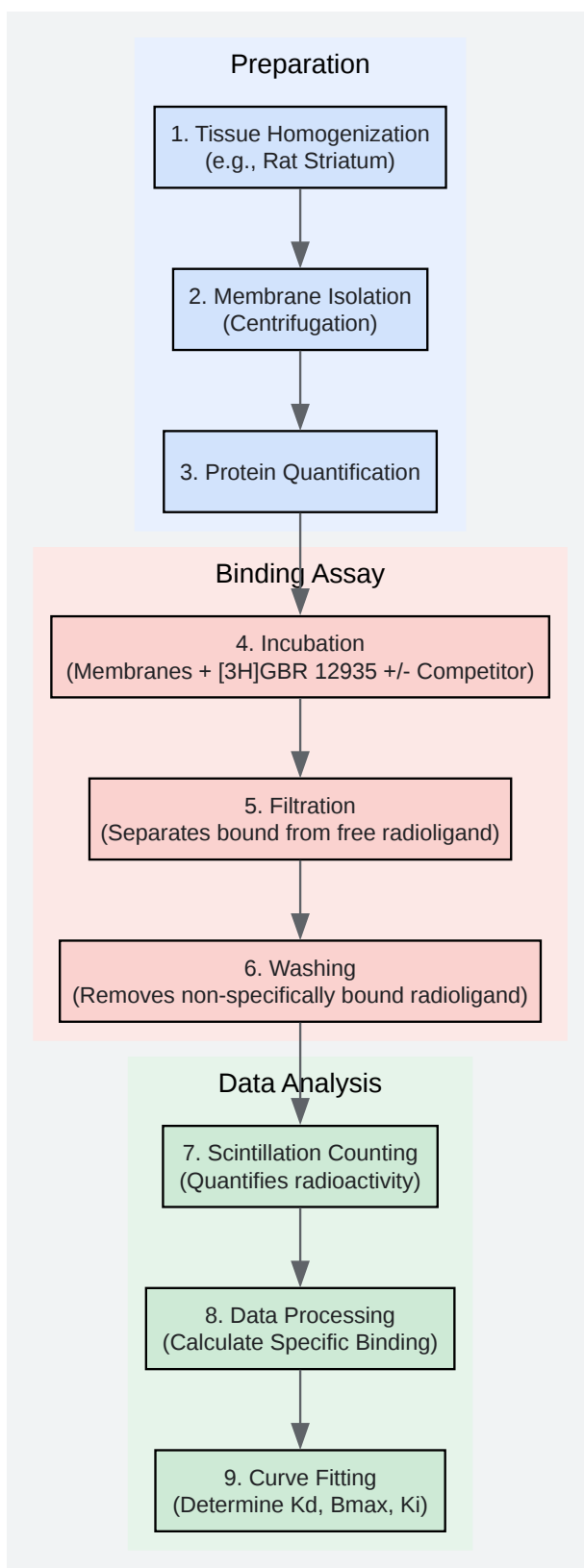
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of **GBR 12935**'s selectivity and the experimental workflows.



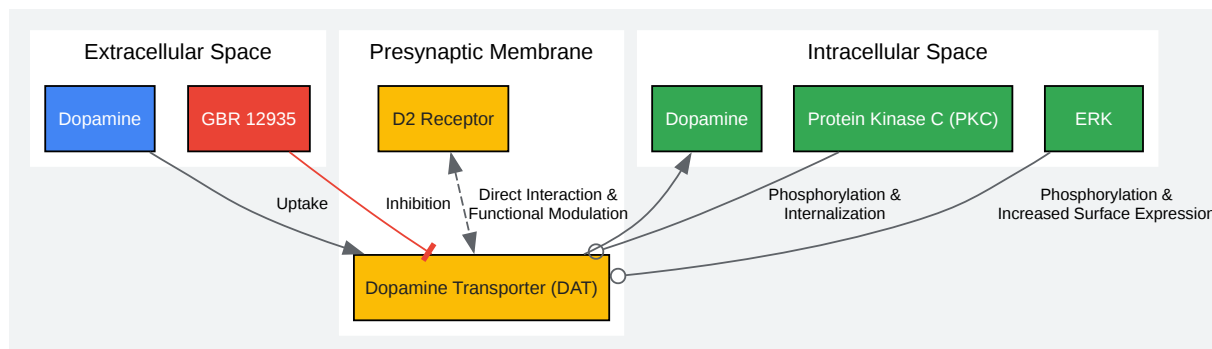
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Caption: Selectivity profile of **GBR 12935** for monoamine transporters and off-target sites.



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Caption: Experimental workflow for a [³H]-**GBR 12935** radioligand binding assay.



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Caption: Regulatory influences on the Dopamine Transporter (DAT).

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